
2,5-bis(5-heptylthiophen-2-yl)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-bis(5-heptylthiophen-2-yl)thiophene is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of two heptyl-substituted thiophene rings attached to a central thiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-bis(5-heptylthiophen-2-yl)thiophene typically involves the following steps:
Synthesis of 5-heptylthiophene-2-carbaldehyde: This intermediate can be prepared by the formylation of 5-heptylthiophene using a Vilsmeier-Haack reaction.
Formation of this compound: The final compound can be synthesized through a Stille coupling reaction between 5-heptylthiophene-2-carbaldehyde and a suitable organotin reagent in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2,5-bis(5-heptylthiophen-2-yl)thiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene rings to dihydrothiophenes.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be employed under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophenes.
Substitution: Halogenated thiophenes or thiophene derivatives with various functional groups.
Scientific Research Applications
2,5-bis(5-heptylthiophen-2-yl)thiophene has several scientific research applications, including:
Organic Electronics: It is used in the development of organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs) due to its semiconducting properties.
Materials Science: The compound is studied for its potential use in the fabrication of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Chemistry: It serves as a building block for the synthesis of more complex thiophene-based materials.
Biology and Medicine: Research is ongoing to explore its potential biological activities and applications in drug development.
Mechanism of Action
The mechanism of action of 2,5-bis(5-heptylthiophen-2-yl)thiophene in organic electronics involves its ability to transport charge carriers (electrons or holes) through its conjugated π-system. The heptyl side chains enhance solubility and processability, making it suitable for solution-based fabrication techniques. In biological systems, its mechanism of action would depend on its interaction with specific molecular targets, which is an area of active research.
Comparison with Similar Compounds
Similar Compounds
2,5-bis(5-hexylthiophen-2-yl)thiophene: Similar structure but with hexyl side chains instead of heptyl.
2,5-bis(5-octylthiophen-2-yl)thiophene: Similar structure but with octyl side chains.
2,5-bis(5-ethylthiophen-2-yl)thiophene: Similar structure but with ethyl side chains.
Uniqueness
2,5-bis(5-heptylthiophen-2-yl)thiophene is unique due to its specific heptyl side chains, which provide a balance between solubility and electronic properties. This makes it particularly suitable for applications in organic electronics where both high performance and ease of processing are required.
Properties
CAS No. |
171921-98-5 |
|---|---|
Molecular Formula |
C26H36S3 |
Molecular Weight |
444.8 g/mol |
IUPAC Name |
2,5-bis(5-heptylthiophen-2-yl)thiophene |
InChI |
InChI=1S/C26H36S3/c1-3-5-7-9-11-13-21-15-17-23(27-21)25-19-20-26(29-25)24-18-16-22(28-24)14-12-10-8-6-4-2/h15-20H,3-14H2,1-2H3 |
InChI Key |
ALEVXHMAFKUKOL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=CC=C(S1)C2=CC=C(S2)C3=CC=C(S3)CCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


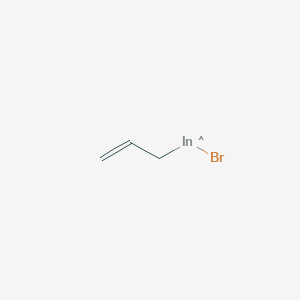
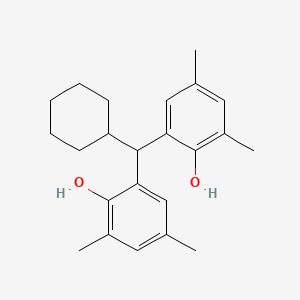
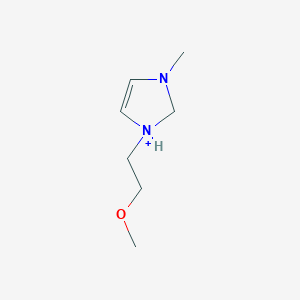

![2-Benzylidene-1,6,9-trioxaspiro[4.5]dec-3-ene](/img/structure/B14252428.png)
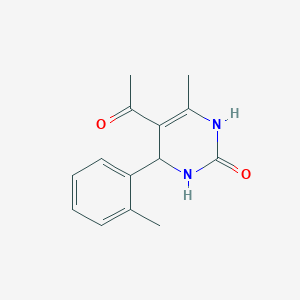
![Tris[3,5-bis(trifluoromethyl)phenyl]alumane](/img/structure/B14252433.png)
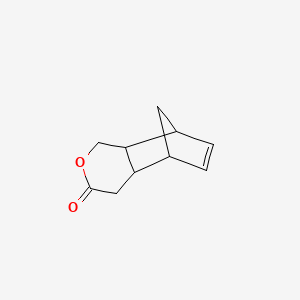
![S-{2-[(Chlorocarbonyl)oxy]ethyl} benzenecarbothioate](/img/structure/B14252463.png)
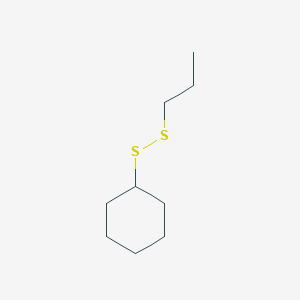
![Oxiraneoctanoic acid, 3-[(2R)-2-hydroxyoctyl]-, methyl ester, (2R,3S)-](/img/structure/B14252469.png)



